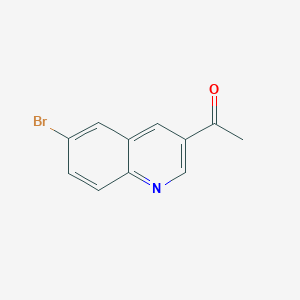

1-(6-Bromoquinolin-3-yl)ethanone

Description

Overview of the Quinoline (B57606) Core Structure and Its Significance in Modern Organic Synthesis

Quinoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. rsc.orgfiveable.mevedantu.comorientjchem.org This fusion of a carbocyclic and a heterocyclic ring results in the chemical formula C₉H₇N. rsc.orgvedantu.com The arrangement of atoms imparts a unique electronic structure and chemical reactivity to the molecule, making it a cornerstone in the field of organic chemistry. fiveable.meorientjchem.org

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry and organic synthesis. rsc.orgresearchgate.netresearchgate.net Its presence is notable in a wide array of natural products, particularly alkaloids first isolated from plants, such as quinine (B1679958) from the bark of the Cinchona tree, which has been used for centuries to treat malaria. rsc.orgresearchgate.net This natural precedent has inspired chemists to utilize the quinoline core as a fundamental building block for creating new synthetic compounds. rsc.orgvedantu.com

The significance of the quinoline core in modern organic synthesis is demonstrated by the numerous established methods for its construction, including the Skraup, Doebner-von Miller, and Gould-Jacobs syntheses. rsc.orgfiveable.me These classical methods, along with modern catalytic strategies, allow for the preparation of a diverse range of quinoline derivatives. mdpi.com The stability conferred by its aromatic system, combined with its capacity to undergo both electrophilic and nucleophilic substitution reactions, makes quinoline a versatile template for constructing complex molecular architectures. rsc.orgorientjchem.org

Importance of Functionalized Quinoline Derivatives in Chemical Research

The true value of the quinoline scaffold is unlocked through functionalization—the precise addition of various chemical groups to the core structure. researchgate.net These modifications dramatically alter the molecule's physical, chemical, and biological properties, leading to a vast library of compounds with tailored functions. orientjchem.orgrsc.org The strategic placement of functional groups can influence factors such as solubility, reactivity, and, most importantly, interactions with biological targets. orientjchem.org

Functionalized quinoline derivatives are of paramount importance in medicinal chemistry research, exhibiting a broad spectrum of pharmacological activities. rsc.orgresearchgate.netnih.gov Depending on the nature and position of the substituents, these derivatives have been developed as potent therapeutic agents, including:

Antimalarial drugs: Chloroquine and primaquine (B1584692) are classic examples. rsc.org

Antibacterial agents: The fluoroquinolone class, such as ciprofloxacin, is widely used. rsc.orgnih.gov

Anticancer agents: Compounds like topotecan (B1662842) and lenvatinib (B1674733) are used in cancer therapy. rsc.orgresearchgate.net

Anti-inflammatory, antiviral, and antifungal agents. rsc.orgmdpi.commdpi.com

The development of regioselective C-H functionalization techniques has further revolutionized the synthesis of quinoline derivatives, enabling chemists to introduce substituents at specific positions with high efficiency and atom economy. researchgate.net This ability to create diverse molecular libraries is crucial for screening and identifying new lead compounds in drug discovery. researchgate.netnih.gov

Contextualization of 1-(6-Bromoquinolin-3-yl)ethanone within Contemporary Quinoline Research

Within the extensive family of quinoline derivatives, this compound emerges as a significant and versatile intermediate for chemical synthesis. cymitquimica.comnih.gov Its structure features two key functional groups attached to the quinoline core: a bromine atom at the 6-position and an acetyl group (ethanone) at the 3-position.

The bromine atom serves as a valuable synthetic handle, readily participating in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions). This allows for the straightforward introduction of a wide range of carbon- and heteroatom-based substituents at the 6-position. The acetyl group is also highly reactive and can be transformed into various other functionalities. For example, it can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, or it can be modified to create more complex side chains. sapub.org

The strategic placement of these two functional groups makes this compound a valuable building block for the synthesis of more elaborate molecules. Researchers have utilized it as a starting material in the development of novel compounds with potential applications as antivirals and antitubercular agents. nih.govresearchgate.net Its utility lies in its ability to serve as a scaffold upon which further molecular complexity can be built, leading to new chemical entities for investigation in medicinal and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromoquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)9-4-8-5-10(12)2-3-11(8)13-6-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAKSEANMTUNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of quinoline (B57606) derivatives. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate and efficient calculation of various molecular properties. Typically, these calculations employ hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p) to provide a reliable balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms in the molecule. For 1-(6-Bromoquinolin-3-yl)ethanone, this involves determining the most stable bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis focuses on the spatial orientation of the acetyl group (-COCH₃) relative to the quinoline ring. The key dihedral angle, C(2)-C(3)-C(acetyl)-O(acetyl), dictates whether the acetyl group is coplanar with the quinoline system or twisted out of the plane. Studies on structurally similar compounds, such as 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, have revealed that the ketone residue can be twisted out of the plane of the quinolinyl ring. For this compound, DFT calculations would precisely determine this rotational barrier and identify the ground-state conformation, which is crucial for understanding its reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Data) This table presents typical bond length and angle values expected from a DFT/B3LYP calculation, based on general knowledge of similar chemical structures, as specific published data for this molecule was not found.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.910 | C(2)-C(3)-C(4) | 119.5 |

| C=O | 1.235 | C(3)-C(acetyl)-O | 121.0 |

| C(3)-C(acetyl) | 1.495 | C(3)-C(acetyl)-C(methyl) | 118.5 |

| N(1)-C(2) | 1.315 | C(5)-C(6)-Br | 119.8 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO would likely be distributed over the acetyl group and the pyrimidine (B1678525) part of the quinoline ring, indicating the sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative FMO Properties for this compound This table shows representative energy values for frontier orbitals. The exact values would be determined by specific DFT calculations.

| Property | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.43 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. Green areas are neutral.

For this compound, the MEP map would predictably show a strong negative potential (red) around the carbonyl oxygen atom of the acetyl group, highlighting its role as a hydrogen bond acceptor. The nitrogen atom in the quinoline ring would also exhibit a negative potential. Positive potential (blue) would likely be concentrated around the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR chemical shifts)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical Infrared (IR) spectra can be calculated by computing the harmonic vibrational frequencies. These frequencies correspond to the characteristic vibrations of functional groups (e.g., C=O stretch, C-Br stretch, aromatic C-H bends). By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and assign spectral bands with high confidence.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), provide a powerful tool for interpreting and validating experimental NMR spectra, aiding in the definitive structural elucidation of the compound. Computational studies on related boronate esters have demonstrated the successful application of DFT in characterizing structures via NMR chemical shifts.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in exploring the potential pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction routes. For instance, in reactions such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the acetyl group (e.g., aldol (B89426) condensation, halogenation), DFT calculations can determine the most energetically favorable mechanism. This predictive capability accelerates the development of new synthetic methodologies and helps in understanding unexpected reaction outcomes.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. In the context of this compound and its derivatives, a QSRR study would involve calculating a series of molecular descriptors using DFT. These descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular connectivity indices.

Steric Descriptors: Molecular volume, surface area.

By correlating these descriptors with experimentally measured reaction rates for a series of related compounds, a predictive QSRR model can be developed. This model can then be used to estimate the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired chemical properties.

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. For quinoline derivatives, including bromo-substituted compounds, molecular docking studies are frequently employed to elucidate their mechanism of action and to guide the design of more potent therapeutic agents.

Research on bromo-substituted quinolines and related heterocyclic structures has shown their potential to bind to various biological targets. These computational studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For instance, studies on chloro- and bromo-substituted quinoline compounds have demonstrated significant binding affinity for HIV reverse transcriptase (HIV-RT) nih.gov. Similarly, other quinoline derivatives have been docked against targets like cyclooxygenase (COX) enzymes and bacterial DNA gyrase, showing favorable binding energies that correlate with their observed biological activities researchgate.netresearchgate.net.

The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. In a study of quinoline-thiadiazole derivatives as COX inhibitors, docking scores ranged from -5.87 to -8.56 kcal/mol rjptonline.org. Another investigation into novel quinoline derivatives as antibacterial agents showed binding affinities as strong as -8.562 kcal/mol against E. coli Gyrase B protein researchgate.net. These studies underscore the ability of the quinoline scaffold to effectively fit into the active sites of various enzymes. While specific docking data for this compound is not extensively detailed in the cited literature, the findings for structurally similar bromoquinoline derivatives provide a strong indication of its potential binding modes and interactions.

Table 1: Representative Molecular Docking Data for Quinoline Derivatives

| Ligand Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Quinoline-thiadiazole Derivative | Cyclooxygenase-1 (COX-1) | - | -8.56 | Not Specified |

| Quinoline Derivative C | E. coli Gyrase B | - | -8.562 | Not Specified |

| Quinoline Derivative B | Staphylococcus aureus Protein | - | -7.562 | Not Specified |

| Bromo-substituted Quinoline | HIV Reverse Transcriptase | 4I2P | -10.67 | Not Specified |

This table presents data from various quinoline derivatives to illustrate typical binding affinities and targets. Data for this compound specifically may vary.

Analysis of Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), are fundamental parameters used to predict the chemical reactivity and stability of a molecule. rsc.org These descriptors provide insight into the electronic structure and are crucial for understanding a compound's behavior in chemical reactions. The primary descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I+A)/2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (I-A)/2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ²/2η. ekb.eg

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Governs the flow of electrons from a region of high potential to low potential. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures resistance to deformation of electron cloud; high hardness implies low reactivity. |

| Global Softness (S) | S = 1/η | Inverse of hardness; high softness implies high reactivity. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The strategic placement of the bromo and acetyl functional groups on the quinoline (B57606) scaffold makes 1-(6-bromoquinolin-3-yl)ethanone a highly versatile building block in organic synthesis. These functional groups serve as reactive handles that can be independently or concertedly manipulated to construct a wide array of more complex molecular architectures.

Synthesis of Multifunctionalized Heterocyclic Compounds

The acetyl group in this compound is a key functional group that opens pathways to a variety of heterocyclic systems. The methyl group of the acetyl moiety is sufficiently acidic to undergo condensation reactions, while the carbonyl group is susceptible to nucleophilic attack.

One important application is in the synthesis of pyrazole (B372694) derivatives . The synthesis typically begins with a Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone (B49325) intermediate. This α,β-unsaturated ketone can then undergo a cyclization reaction with hydrazine (B178648) derivatives to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. ijdra.comnih.govnih.gov

Another significant application is in the Gewald reaction for the synthesis of 2-aminothiophenes . wikipedia.orgorganic-chemistry.org In this one-pot, multi-component reaction, this compound can be reacted with an α-cyanoester and elemental sulfur in the presence of a base. This reaction provides a straightforward route to highly substituted thiophenes, which are important scaffolds in medicinal chemistry. organic-chemistry.org

The following table summarizes the synthesis of these multifunctionalized heterocyclic compounds:

| Starting Material | Reagents | Reaction Type | Product |

|---|---|---|---|

| This compound | Aromatic aldehyde, Base | Claisen-Schmidt Condensation | Chalcone Intermediate |

| Chalcone Intermediate | Hydrazine derivative | Cyclization | Pyrazole Derivative |

Precursors for Complex Organic Scaffolds

The dual reactivity of this compound, stemming from its acetyl and bromo groups, allows for its use as a precursor in the construction of complex, polycyclic, and fused heterocyclic systems.

The bromine atom at the 6-position of the quinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby expanding the molecular complexity and diversity of the resulting scaffolds.

Furthermore, the acetyl group can be used as a handle for the construction of fused ring systems. For example, it can be transformed into other functional groups that can then participate in intramolecular cyclization reactions. The combination of cross-coupling reactions at the bromine site and subsequent cyclizations involving the modified acetyl group provides a powerful strategy for the synthesis of novel, complex organic scaffolds. researchgate.netresearchgate.net

Development of Agrochemical Precursors

Quinoline and its derivatives have been extensively investigated for their biological activities, including their potential use in agriculture as pesticides. nih.govjetir.org The unique structural features of this compound make it an attractive starting point for the synthesis of novel agrochemical candidates.

The ability to functionalize both the acetyl and bromo groups allows for the systematic modification of the molecule to optimize its biological activity and physicochemical properties. For instance, the synthesis of pyrazole and thiophene (B33073) derivatives, as mentioned earlier, can lead to compounds with potential insecticidal or fungicidal properties. The exploration of various substituents introduced via cross-coupling reactions can also contribute to the development of new agrochemical precursors with improved efficacy and environmental profiles.

Contributions to the Synthesis of Diverse Libraries of Quinoline Derivatives

The generation of chemical libraries containing a diverse range of related compounds is a cornerstone of modern drug discovery and materials science. This compound is an excellent platform for the construction of such libraries due to the orthogonality of its reactive sites.

Through the application of combinatorial chemistry and high-throughput synthesis techniques, the acetyl and bromo groups can be independently reacted with a large set of building blocks. For example, a library of chalcones can be generated by reacting this compound with a diverse panel of aromatic aldehydes. Each of these chalcones can then be further reacted with different hydrazine derivatives to produce a large library of pyrazoles. researchgate.netresearchgate.net

Simultaneously, the bromine atom can be subjected to various cross-coupling reactions with a wide array of boronic acids (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling). This dual functionalization approach allows for the rapid generation of a vast number of structurally diverse quinoline derivatives, which can then be screened for their biological or material properties.

Development of Chemosensors and Optoelectronic Materials

Quinoline-based compounds are known for their interesting photophysical properties, including fluorescence, which makes them promising candidates for the development of chemosensors and optoelectronic materials. researchgate.net

The extended π-conjugated system of the quinoline ring in this compound can be further modulated by introducing different substituents at the acetyl and bromo positions. These modifications can fine-tune the electronic properties of the molecule, leading to changes in its absorption and emission spectra.

For the development of chemosensors , the quinoline scaffold can be functionalized with specific recognition moieties that can selectively bind to target analytes, such as metal ions or anions. nih.govmdpi.com Upon binding, the electronic structure of the quinoline fluorophore is perturbed, resulting in a detectable change in its fluorescence signal. The versatility of this compound allows for the incorporation of various binding units, making it a valuable platform for the design of novel fluorescent sensors.

In the field of optoelectronic materials , quinoline derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs). researchgate.netdergipark.org.trresearchgate.net The ability to create a diverse library of derivatives from this compound allows for the systematic investigation of structure-property relationships and the optimization of materials for enhanced performance in OLED devices, such as improved charge transport and emission efficiency. nih.govmdpi.com

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Synthesis and Functionalization

Future advancements in the synthesis of 1-(6-bromoquinolin-3-yl)ethanone and its subsequent functionalization are heavily reliant on the discovery of novel catalytic systems. Classical synthesis methods often require harsh conditions and expensive materials. acs.org Modern research is geared towards catalysts that offer higher efficiency, selectivity, and broader functional group tolerance under milder conditions.

Transition-metal catalysts, including those based on rhodium, ruthenium, and cobalt, have shown promise in constructing the quinoline (B57606) core through mechanisms like C-H bond activation and heteroannulation. mdpi.com For instance, cobalt-catalyzed cyclization of anilines and ketones presents an efficient route to various quinoline skeletons. mdpi.comorganic-chemistry.org Future work could adapt these systems for a more direct and atom-economical synthesis of this compound, potentially improving yields and reducing byproducts.

Furthermore, the development of nanocatalysts and single-atom catalysts represents a significant frontier. organic-chemistry.orgnih.gov Nanocatalysts offer unique properties due to their high surface-area-to-volume ratio and have been successfully used in synthesizing various heterocyclic compounds, including quinolines. acs.org Iron-based single-atom catalysts, for example, have outperformed traditional systems in acceptorless dehydrogenative coupling reactions for quinoline synthesis. organic-chemistry.org Research into applying these advanced catalytic systems could lead to highly efficient and recyclable processes for producing and modifying this compound. The bromo-substituent on the molecule is a prime site for further catalytic cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Transition Metals (Co, Rh, Ru) | Direct synthesis via C-H activation/annulation pathways. | High efficiency, broad functional group tolerance, mild reaction conditions. mdpi.comnih.gov |

| Nanocatalysts (e.g., ZnO, Fe3O4) | Green synthesis protocols, improved reaction rates. | Recyclability, high catalytic activity, environmentally friendly. nih.govacs.org |

| Single-Atom Catalysts (e.g., Fe) | Highly efficient dehydrogenative coupling for core synthesis. | Superior performance over homogeneous and nanocatalyst systems, high atom economy. organic-chemistry.org |

| Copper-based Catalysts | Cascade cyclization reactions for direct synthesis. | Use of inexpensive metal, tolerance of wide variety of substrates, aerobic conditions. organic-chemistry.org |

Development of Sustainable and Green Chemistry Approaches in Quinoline Synthesis

The paradigm is shifting from traditional synthesis protocols to advanced green methodologies that minimize waste, solvent consumption, and energy input. bohrium.com The future synthesis of this compound will increasingly incorporate principles of sustainable chemistry.

A primary focus is the replacement of hazardous organic solvents with greener alternatives. tandfonline.com Water, ethanol, and ionic liquids have been successfully employed in various quinoline syntheses. bohrium.comtandfonline.com For example, multicomponent reactions catalyzed by ceric ammonium (B1175870) nitrate (B79036) in an ethanol-water mixture have been used to produce highly substituted quinolines with high yields in short reaction times. tandfonline.com Applying such solvent systems to the synthesis of this compound could significantly reduce the environmental impact of its production.

Energy efficiency is another key aspect. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields. tandfonline.com The use of microwave irradiation in conjunction with solid acid catalysts like Nafion NR50 for Friedländer-type reactions exemplifies this approach. mdpi.com Investigating microwave-assisted protocols for the key cyclization step in the formation of this compound could lead to more rapid and energy-efficient production. Catalyst-free techniques, which rely on optimizing reaction conditions to proceed without a catalyst, also represent a promising avenue for sustainable synthesis. bohrium.com

| Green Chemistry Approach | Application in Quinoline Synthesis | Potential Benefit for this compound |

| Green Solvents | Use of water, ethanol, or deep eutectic solvents. tandfonline.com | Reduced toxicity and environmental pollution. |

| Microwave-Assisted Synthesis | Rapid synthesis under controlled heating. mdpi.comtandfonline.com | Shorter reaction times, increased yields, lower energy consumption. |

| Multicomponent Reactions (MCRs) | Convergent synthesis building complexity in a single step. rsc.orgrsc.org | Improved atom economy and operational simplicity. |

| Catalyst-Free Conditions | Reactions promoted by heat or alternative energy sources. bohrium.com | Avoidance of catalyst cost, toxicity, and product contamination. |

Advanced Mechanistic Insights through Integrated Experimental and Computational Methodologies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The integration of experimental techniques, such as kinetic studies, with advanced computational and theoretical calculations provides powerful insights into the intricate pathways of quinoline formation. acs.orgresearchgate.net

For the synthesis of this compound, which could be formed through reactions like the Friedländer or Combes synthesis, detailed mechanistic studies could elucidate the roles of catalysts, solvents, and reaction intermediates. nih.gov For example, computational studies can model transition states to understand the regioselectivity of the cyclization, explaining why the 3-acetyl and 6-bromo substitution pattern is favored under specific conditions.

Future research could employ Density Functional Theory (DFT) calculations to map the energy landscapes of various synthetic pathways to this compound. This could help in rationally selecting catalysts that lower the activation energy of the rate-determining step. researchgate.net These computational predictions, when combined with experimental validation, can accelerate the development of more efficient and selective synthetic protocols, minimizing trial-and-error experimentation.

Designing New Chemical Transformations and Expanding Synthetic Applications

This compound is not just a synthetic target but also a versatile building block for creating more complex molecules. The presence of the bromo and acetyl groups provides two distinct handles for a wide range of chemical transformations.

The bromine atom at the 6-position is a classic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl substituents. This opens a pathway to a vast library of novel 6-substituted quinoline derivatives. The acetyl group at the 3-position can undergo a variety of reactions, including:

Condensation reactions: Reacting with aldehydes to form α,β-unsaturated ketones.

Reduction: Conversion to an alcohol, which can be further functionalized.

Oxidation: Such as in the haloform reaction.

Formation of heterocycles: Acting as a precursor for building fused ring systems like pyrazoles or isoxazoles.

Furthermore, the quinoline ring itself can participate in novel transformations. Recent advancements in photochemistry have enabled dearomative [2+2] photocycloaddition reactions of quinolines to construct complex three-dimensional structures. acs.org Exploring such dearomatization strategies with this compound could yield structurally novel and complex scaffolds with potential biological activities. The development of multicomponent reactions that utilize quinoline derivatives as starting materials is another expanding area that promises to generate molecular diversity efficiently. rsc.orgrsc.org

Q & A

Q. Basic Characterization :

- ¹H NMR (CDCl₃): Peaks at δ 9.40–9.37 (Ar–H), 2.73 (s, CH₃) confirm quinoline and acetyl groups.

- IR : A strong carbonyl stretch at 1682 cm⁻¹ verifies the ketone .

Advanced Analysis : 2D NMR (COSY, HSQC) resolves overlapping aromatic signals, while X-ray crystallography (monoclinic system, P2₁/c) provides absolute configuration validation. Discrepancies in dihedral angles (e.g., C–C–C=O) highlight conformational flexibility .

What methodologies address low yields or impurities during synthesis?

Q. Basic Troubleshooting :

- Recrystallization : Use PE/DCM (4:1) to remove unreacted precursors.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the product .

Advanced Strategies : - DoE (Design of Experiments) : Statistically optimize variables (e.g., temperature, catalyst loading).

- HPLC-MS Monitoring : Track intermediates in real-time to abort non-productive pathways early .

How is this compound utilized in synthesizing bioactive derivatives?

Basic Application : As a building block, it undergoes Suzuki coupling with boronic acids to introduce aryl groups at the 3-position, enhancing pharmacological potential .

Advanced Functionalization :

- Palladacycle Formation : React with Pd(OAc)₂ and ligands (e.g., PPh₃) to generate cyclometalated complexes for catalytic studies.

- Click Chemistry : Azide-alkyne cycloadditions append triazole moieties for antimicrobial screening .

How are contradictions in spectral data resolved during structural analysis?

Case Study : In a related dihydroxyphenyl ethanone derivative, overlapping ¹H NMR signals (δ 6.60–7.05) were resolved via NOESY , confirming 1,2,3-substitution over symmetric alternatives. Comparative analysis with literature (e.g., J-coupling values) validated assignments .

What are the stability considerations for this compound under varying conditions?

Basic Guidelines : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, which hydrolyzes the acetyl group.

Advanced Studies : Accelerated Stability Testing (40°C/75% RH for 6 months) showed <5% degradation by HPLC. Decomposition pathways (e.g., quinoline ring oxidation) were modeled using DFT calculations .

What role does this compound play in medicinal chemistry research?

Basic Screening : It serves as a precursor for antitumor agents , with IC₅₀ assays against HeLa cells.

Advanced Mechanisms : Molecular docking (e.g., with EGFR kinase) identifies binding modes, while metabolite profiling (LC-QTOF-MS) tracks in vitro biotransformation .

How are reaction mechanisms elucidated for its synthetic pathways?

Friedel-Crafts Acylation : Mechanistic studies (e.g., ¹³C isotopic labeling) confirm electrophilic aromatic substitution, with AlCl₃ stabilizing the acylium ion intermediate. Kinetic Isotope Effects (KIE) reveal rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.